An In-depth Technical Guide to 1,2-Dichlorobutane: Chemical Properties and Structure
An In-depth Technical Guide to 1,2-Dichlorobutane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorobutane is a chlorinated hydrocarbon that serves as a versatile, albeit specialized, reagent and solvent in industrial and laboratory settings.[1][2] Its utility is rooted in the reactivity imparted by the two chlorine atoms on adjacent carbons, which allows for a range of synthetic transformations.[2] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,2-dichlorobutane, with a focus on its practical applications and the underlying chemical principles.
Molecular Structure and Stereoisomerism
1,2-Dichlorobutane possesses a four-carbon backbone with chlorine atoms substituted at the first and second positions.[2] This structure gives rise to a chiral center at the second carbon, meaning 1,2-dichlorobutane can exist as a pair of enantiomers, (R)-1,2-dichlorobutane and (S)-1,2-dichlorobutane.[3][4] Commercial 1,2-dichlorobutane is typically a racemic mixture of these two optical isomers.[2]
The presence of a chiral center is a critical consideration in drug development and the synthesis of complex organic molecules, where stereochemistry can dictate biological activity.
Conformational Analysis
The rotation around the C1-C2 and C2-C3 single bonds in 1,2-dichlorobutane leads to several conformational isomers.[5][6] The relative energies of these conformers are influenced by steric hindrance and dipole-dipole interactions between the bulky chlorine atoms and the ethyl group.[7] The most stable conformation is the anti-conformation, where the two chlorine atoms are positioned at a 180° dihedral angle to each other, minimizing steric repulsion.[7] The gauche conformations, where the chlorine atoms are at a 60° dihedral angle, are less stable.[7] Molecular mechanics calculations have been employed to determine the relative abundance of various conformers.[5][6]
Caption: Newman projections of anti and gauche conformers of 1,2-Dichlorobutane.
Physicochemical Properties
1,2-Dichlorobutane is a colorless liquid with a characteristic sweet, mild odor reminiscent of other chlorinated hydrocarbons.[1][2] It is a volatile compound with a relatively low boiling point.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Cl₂ | [2] |
| Molecular Weight | 127.01 g/mol | [8][9][10] |
| Appearance | Colorless liquid | [1][2][11] |
| Odor | Mild, sweet, chloroform-like | [1][9] |
| Density | 1.112 g/mL at 25 °C | [8][10][12][13] |
| Boiling Point | 124-125 °C | [8][9][10][11][12][13] |
| Melting Point | -70.34 °C (estimate) to -85.00 °C | [1][9][10][12] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like ether, chloroform, carbon tetrachloride, hexane, and toluene. | [1][2][11] |
| Vapor Pressure | 20.9 mmHg | [11] |
| Refractive Index (n20/D) | 1.445 | [8][9][10][12][13] |
| Flash Point | 30 °C (86 °F) | [14] |
| Autoignition Temperature | 275 °C (527 °F) | [11] |
Synthesis of 1,2-Dichlorobutane
A common laboratory-scale synthesis of 1,2-dichlorobutane involves the free-radical chlorination of 1-chlorobutane.[15][16] This reaction typically yields a mixture of dichlorobutane isomers, with the product distribution influenced by the relative reactivity of the hydrogen atoms on the 1-chlorobutane molecule.[15][17]
Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane
Objective: To synthesize a mixture of dichlorobutanes, including 1,2-dichlorobutane, via free-radical chlorination of 1-chlorobutane.
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or 2,2'-azobis[cyclohexanenitrile] (ABCN) as a radical initiator[17]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask, reflux condenser, dropping funnel, heating mantle, and distillation apparatus
Procedure:
-
Set up a reaction flask with a reflux condenser and a dropping funnel.
-
Charge the flask with 1-chlorobutane and the radical initiator (e.g., AIBN).
-
Heat the mixture to reflux.
-
Slowly add sulfuryl chloride from the dropping funnel to the refluxing mixture. The reaction is exothermic and will generate HCl and SO₂ gas, so proper ventilation is crucial.
-
After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Fractionally distill the resulting liquid to separate the different dichlorobutane isomers. The fraction corresponding to the boiling point of 1,2-dichlorobutane (around 124-125 °C) is collected.
Causality: The use of a radical initiator like AIBN is essential to initiate the chain reaction by providing an initial source of radicals.[17] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The distribution of the resulting dichlorobutane isomers is a consequence of the statistical probability of hydrogen abstraction from the different carbon atoms in 1-chlorobutane, as well as the inherent reactivity of primary versus secondary hydrogens.[15] The electron-withdrawing effect of the initial chlorine atom on C-1 deactivates the hydrogens on adjacent carbons, influencing the final product ratios.[15][17]
Caption: Workflow for the synthesis of 1,2-Dichlorobutane.
Reactivity and Chemical Transformations
The two chlorine atoms in 1,2-dichlorobutane provide two reactive sites for various chemical transformations.
Dehydrohalogenation
Treatment of 1,2-dichlorobutane with a strong base, such as alcoholic potassium hydroxide, can lead to dehydrohalogenation, an elimination reaction that forms an alkene.[18] Depending on the reaction conditions and the base used, a mixture of butene isomers can be produced. The reaction with zinc dust results in dehalogenation to yield 1-butene.[19]
Reaction with Zinc Dust: CH₃CH₂CH(Cl)CH₂(Cl) + Zn → CH₃CH₂CH=CH₂ + ZnCl₂[19]
Nucleophilic Substitution
The chlorine atoms in 1,2-dichlorobutane are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups.
Alkylation of Benzene
1,2-Dichlorobutane can be used to alkylate benzene in the presence of a Lewis acid catalyst such as aluminum chloride or liquid hydrogen fluoride.[8][9][12] This Friedel-Crafts alkylation reaction is a valuable method for forming carbon-carbon bonds.
Spectroscopic Characterization
The structure of 1,2-dichlorobutane can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule.[11][20][21] The ¹H NMR spectrum will show distinct signals for the protons on each of the four carbon atoms, with chemical shifts and splitting patterns indicative of their chemical environment.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,2-dichlorobutane exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.[11][22]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of 1,2-dichlorobutane and to study its fragmentation pattern upon ionization, which can aid in structural elucidation.[11][23]
Applications in Research and Development
1,2-Dichlorobutane finds applications as a solvent and as an intermediate in organic synthesis.[1][2][13]
-
Solvent: Its ability to dissolve non-polar compounds makes it a useful solvent for certain chemical reactions.[1][2]
-
Synthetic Intermediate: It serves as a precursor in the synthesis of other organic compounds and has been used in the preparation of agrochemicals and pharmaceuticals.[1][13][24][25][26][27] For instance, it has been used to evaluate temperature-composition phase diagrams of binary mixtures with ionic liquids.[12][28]
Safety and Toxicology
1,2-Dichlorobutane is a flammable liquid and vapor.[11][29][30][31] It is also classified as a skin and eye irritant and may cause respiratory irritation.[10][11][29][31]
Handling and Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[30][32]
-
Use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling.[29][32]
-
Work in a well-ventilated area or under a fume hood.[29][32]
Toxicological Information: Prolonged or repeated exposure may cause nausea, headache, and vomiting.[32] The chemical, physical, and toxicological properties have not been thoroughly investigated.[32] It is important to handle this compound with care and to follow all recommended safety precautions.[2]
Conclusion
1,2-Dichlorobutane is a halogenated hydrocarbon with a rich chemistry stemming from its structure, which includes a chiral center and two reactive chlorine atoms. A thorough understanding of its physicochemical properties, stereochemistry, and reactivity is crucial for its effective and safe use in research, drug development, and industrial applications. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals working with this versatile compound.
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